Etofesalamide

Description

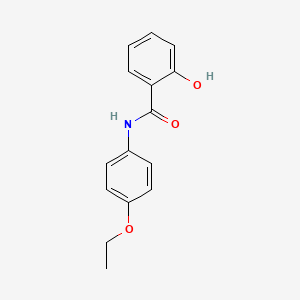

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-19-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEUZYHDYBJRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215034 | |

| Record name | Efuamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64700-55-6 | |

| Record name | N-(4-Ethoxyphenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64700-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efuamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Salicylophenetidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Efuamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOFESALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBU17UCX05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etofesalamide: Unraveling the Mechanism of Action in Cancer Cells

Despite emerging interest in Etofesalamide as a potential anti-cancer agent, a comprehensive understanding of its mechanism of action within cancer cells remains largely uncharted territory in publicly accessible scientific literature. Preliminary information suggests a potential role as an alkylating agent that may induce programmed cell death, but detailed preclinical data, specific signaling pathways, and quantitative metrics are not yet available to construct a detailed technical guide.

Initial investigations into the therapeutic potential of this compound have primarily focused on its applications in dermatology, particularly in the treatment of chronic eczema.[1] More recently, the focus has shifted towards its oncological potential, with suggestions that it may function as an alkylating agent.[2][3] Alkylating agents are a class of chemotherapy drugs that work by attaching an alkyl group to DNA, which can disrupt DNA replication and trigger apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[2]

However, a thorough review of scientific databases and research publications reveals a significant gap in the availability of specific, in-depth data regarding the activity of this compound in cancer cells. At present, there is no publicly available information detailing:

-

Quantitative Efficacy Data: Key metrics such as IC50 values (the concentration of a drug that inhibits a biological process by 50%) across various cancer cell lines are not documented in the available literature. This information is crucial for assessing the potency and selectivity of an anti-cancer compound.

-

Defined Signaling Pathways: The specific molecular pathways within cancer cells that are affected by this compound have not been elucidated. Understanding which signaling cascades are modulated is fundamental to characterizing a drug's mechanism of action.

-

Detailed Experimental Protocols: Methodologies from preclinical studies investigating the anti-cancer effects of this compound, which would be essential for researchers to replicate and build upon, are not published.

The synonyms for this compound, such as PAX-1 and ETOF, also did not yield any specific preclinical oncology research in searches. It is important to note that searches for "PAX-1" predominantly returned results related to the Paired Box Gene 1 (PAX1), a transcription factor involved in embryonic development and also implicated in some cancers, which is distinct from the drug.

While the chemical structure of this compound, N-(4-ethoxyphenyl)-2-hydroxybenzamide, is known, and research on structurally related compounds exists, this information is not sufficient to extrapolate a detailed mechanism of action for this compound in cancer cells.

References

Etofesalamide: A Technical Guide to its Discovery and Synthesis

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Etofesalamide, a salicylanilide derivative, has emerged as a significant therapeutic agent, primarily in the field of dermatology for the management of chronic eczema and neurodermatitis. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of this compound, with a focus on the chemical processes and historical context relevant to researchers, scientists, and professionals in drug development.

Discovery and Development

The development of this compound is credited to the Chinese pharmaceutical company, Shandong Xinhua Pharmaceutical Co., Ltd.[1]. While the precise timeline of its initial discovery and the key researchers involved are not extensively documented in publicly available literature, the company holds patents for formulations containing this compound, indicating their central role in its development and commercialization. A patent for an this compound ointment, for instance, was filed in 2012, suggesting that the development and clinical evaluation of its topical applications were well underway by that period.

Clinical trials have demonstrated the efficacy of this compound ointment in the treatment of chronic eczema. A randomized, single-blind, controlled clinical trial confirmed its effectiveness and safety for this indication.

Initially developed for dermatological conditions, research has also explored the potential of this compound in oncology, where it is suggested to function as an alkylating agent. This indicates a potential shift or expansion in its therapeutic applications, a common trajectory in the lifecycle of a pharmaceutical compound.

Chemical Synthesis

The primary synthesis of this compound is achieved through a condensation reaction between salicylic acid and 4-ethoxyaniline. This reaction forms an amide bond, yielding the final product, 2-hydroxy-N-(4-ethoxyphenyl)benzamide.

Experimental Protocol: Industrial Synthesis

A typical industrial protocol for the synthesis of this compound focuses on scalability, cost-effectiveness, and high purity of the final product.

Reactants:

-

Salicylic Acid (pharmaceutical grade)

-

4-ethoxyaniline (≥99.5% purity)

-

Dehydrating agent (e.g., thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃))

-

Solvent (appropriate for the reaction conditions)

Procedure:

-

Reaction Setup: The reaction is typically carried out in a glass-lined reactor to prevent corrosion from the acidic reagents.

-

Amide Bond Formation: Salicylic acid and 4-ethoxyaniline are reacted in the presence of a dehydrating agent. The dehydrating agent is crucial for removing the water molecule formed during the condensation, thereby driving the reaction equilibrium towards the product.

-

Reaction Monitoring: The progress of the reaction is monitored to ensure completion. In-line pH monitoring can be utilized for this purpose.

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to a work-up procedure to remove unreacted starting materials, the dehydrating agent, and byproducts. This may involve neutralization, extraction, and washing steps.

-

Crystallization: The crude this compound is then purified by crystallization from a suitable solvent to achieve the desired high purity.

-

Drying: The purified crystals are dried to remove any residual solvent.

Quantitative Data

The industrial synthesis of this compound is optimized to achieve high yields and purity.

| Parameter | Value | Analysis Method |

| Yield | 75 - 85% | |

| Purity | ≥ 98% | HPLC-UV |

Diagrams

Synthesis Pathway of this compound

Caption: General synthesis pathway of this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for this compound synthesis.

Conclusion

This compound represents a valuable therapeutic option for chronic inflammatory skin conditions. Its synthesis via the condensation of salicylic acid and 4-ethoxyaniline is a well-established and efficient industrial process. While the early discovery history is not widely publicized, the continued research into its potential applications, including oncology, suggests that this compound may have a broader therapeutic future. This guide provides a foundational understanding for professionals engaged in the research and development of this and similar pharmaceutical compounds.

References

Etofesalamide: Investigating its Potential as a DNA Alkylating Agent in Oncology

A Technical Overview for the Scientific Community

Introduction

Etofesalamide, a compound with a history of investigation for topical anti-inflammatory applications, is emerging as a molecule of interest within the oncology landscape. Preliminary suggestions indicate that this compound may function as a DNA alkylating agent, a class of compounds known for their utility in cancer chemotherapy. This technical guide synthesizes the currently available information regarding this compound's potential as a DNA alkylating agent, aimed at researchers, scientists, and drug development professionals. It is important to note that while the conceptual framework for its mechanism of action is forming, in-depth, publicly available research, including quantitative data and detailed experimental protocols, remains limited at this time.

Proposed Mechanism of Action: DNA Alkylation

The central hypothesis for this compound's potential anticancer activity lies in its presumed function as a DNA alkylating agent. This proposed mechanism suggests that this compound, similar to established alkylating drugs, may exert its cytotoxic effects on cancer cells through the covalent attachment of alkyl groups to the DNA molecule.[1] This process can lead to the formation of DNA cross-links, which physically obstruct the unwinding and replication of the DNA double helix.[1]

The disruption of DNA replication is particularly detrimental to rapidly proliferating cells, a hallmark of cancer.[1] By interfering with this fundamental cellular process, this compound may selectively target and inhibit the growth of malignant cells.

Apoptosis Induction: A Potential Consequence of DNA Damage

A critical downstream effect of DNA damage induced by alkylating agents is the activation of apoptotic pathways, or programmed cell death.[1] It is theorized that the DNA lesions created by this compound could trigger cellular surveillance mechanisms that, upon detecting irreparable genomic damage, initiate a cascade of events leading to apoptosis. This dual action of halting DNA replication and actively inducing cell death could contribute to its efficacy as a potential cancer therapeutic.[1]

Current State of Research and Future Directions

While the conceptual basis for this compound's activity as a DNA alkylating agent is plausible, the scientific community awaits robust, peer-reviewed data to substantiate these claims. At present, there is a notable absence of publicly accessible, in-depth technical information, including:

-

Quantitative Data: Specific metrics such as IC50 values against various cancer cell lines, DNA binding affinities, and kinetic data for alkylation reactions are not currently available in the public domain.

-

Detailed Experimental Protocols: Methodologies for in vitro and in vivo studies investigating this compound's DNA alkylating and anticancer effects have not been published.

-

Specific Signaling Pathways: The precise intracellular signaling cascades that may be modulated by this compound leading to apoptosis or cell cycle arrest have yet to be elucidated.

The existing information points to a promising area for future research. To validate the potential of this compound as a viable DNA alkylating agent for cancer therapy, the following experimental avenues will be critical:

-

In Vitro Cytotoxicity Assays: Determining the concentration-dependent effects of this compound on the viability of a diverse panel of cancer cell lines.

-

DNA Alkylation Assays: Employing techniques such as mass spectrometry or specialized fluorescent probes to directly demonstrate and quantify the alkylation of DNA by this compound.

-

Cell Cycle Analysis: Investigating the impact of this compound on the progression of the cell cycle in cancer cells to confirm interference with DNA replication.

-

Apoptosis Assays: Utilizing methods like Annexin V staining and caspase activity assays to confirm and quantify the induction of apoptosis.

-

In Vivo Xenograft Studies: Evaluating the anti-tumor efficacy of this compound in animal models to assess its therapeutic potential in a physiological context.

Visualizing the Hypothesized Workflow

To conceptualize the necessary research trajectory, the following workflow diagram illustrates the key experimental stages required to validate this compound as a DNA alkylating agent.

Caption: Proposed experimental workflow for validating this compound's potential.

Conclusion

The proposition of this compound as a DNA alkylating agent for cancer therapy is an intriguing development that warrants further rigorous scientific investigation. While the foundational hypothesis is sound, the current lack of detailed, publicly available data prevents a comprehensive technical assessment. The research community is encouraged to pursue the experimental avenues outlined in this guide to elucidate the true potential of this compound in the field of oncology. Such studies will be instrumental in transitioning this compound from a molecule of interest to a potential candidate for clinical development.

References

Etofesalamide: A Physicochemical and Mechanistic Overview for Research Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofesalamide, a salicylanilide derivative identified by the CAS number 64700-55-6, has garnered research interest for its therapeutic potential, initially in dermatology for conditions like chronic eczema and more recently in oncology.[1] Its chemical structure, N-(4-ethoxyphenyl)-2-hydroxybenzamide, provides a foundation for its biological activity. This technical guide offers a comprehensive overview of the available physicochemical properties of this compound and related salicylanilides, outlines general experimental protocols for their determination, and explores the current understanding of its mechanism of action, particularly in the context of cancer research. Due to a notable scarcity of publicly available experimental data specifically for this compound, this guide supplements information with data on the parent compound, salicylanilide, and general characteristics of the salicylanilide class to provide a broader context for researchers.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for all stages of drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. While specific experimental data for this compound is limited, the following tables summarize its known identifiers and provide key physicochemical parameters for the parent compound, salicylanilide, as a reference.

This compound: Core Data

| Property | Value | Source |

| IUPAC Name | N-(4-ethoxyphenyl)-2-hydroxybenzamide | - |

| Synonyms | Ethoxy Benzene Willow Amine | [2] |

| CAS Number | 64700-55-6 | - |

| Molecular Formula | C15H15NO3 | |

| Molecular Weight | 257.28 g/mol | |

| Chemical Structure | (See Figure 1) | - |

Figure 1: Chemical Structure of this compound

Salicylanilide: Reference Physicochemical Data

As a close structural analog, the physicochemical properties of salicylanilide can offer valuable insights for researchers working with this compound.

| Property | Value | Source |

| Melting Point | Not Available for this compound | - |

| Boiling Point | Not Available for this compound | - |

| Aqueous Solubility | Not Available for this compound | - |

| pKa | Not Available for this compound | - |

| LogP | Not Available for this compound | - |

Note: The lack of specific experimental data for this compound's melting point, boiling point, aqueous solubility, pKa, and LogP highlights a significant data gap in the scientific literature. Researchers are encouraged to perform experimental determinations of these properties.

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections outline general experimental methodologies that can be adapted for the characterization of this compound.

Synthesis of this compound

A general workflow for the synthesis of this compound is presented below. This process typically involves the condensation of salicylic acid with 4-ethoxyaniline.

Caption: General workflow for the synthesis of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Caption: Workflow for melting point determination.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining aqueous solubility.

References

Etofesalamide Structural Analogues and Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofesalamide, chemically known as N-(4-ethoxyphenyl)-2-hydroxybenzamide, is a salicylanilide derivative that has garnered interest for its diverse biological activities. Initially explored for its anti-inflammatory properties, recent research has pivoted towards its potential as an anticancer agent. The core structure of this compound, featuring a salicylic acid moiety linked to an aniline derivative via an amide bond, presents a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the structural analogues and derivatives of this compound, with a focus on their synthesis, anticancer activity, and mechanism of action.

Core Structure and Rationale for Derivatization

The fundamental structure of this compound, N-(4-ethoxyphenyl)-2-hydroxybenzamide, offers several points for chemical modification to modulate its physicochemical and pharmacological properties. The rationale for developing structural analogues and derivatives primarily revolves around enhancing potency, selectivity, and pharmacokinetic profiles. Key areas of modification include:

-

Salicyl Ring: Introduction or alteration of substituents on the salicylic acid portion can influence acidity, hydrogen-bonding capacity, and interactions with biological targets.

-

Aniline Ring: Modifications on the N-phenyl ring can impact hydrophobicity, electronic properties, and steric interactions within the target's binding site.

-

Amide Linker: While less common, modifications to the amide bond could influence metabolic stability and conformational flexibility.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound and its analogues is typically achieved through a condensation reaction between a substituted salicylic acid and a substituted aniline.

General Synthetic Protocol:

A common method involves the reaction of a substituted salicylic acid with a substituted aniline in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species, such as an acid chloride.

Example Protocol for the Synthesis of a Salicylanilide Derivative:

-

Activation of Salicylic Acid: A solution of the desired substituted salicylic acid in an appropriate solvent (e.g., toluene, dichloromethane) is treated with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) to form the corresponding salicyl chloride. The reaction is typically stirred at room temperature or gentle heat until completion. The excess chlorinating agent and solvent are removed under reduced pressure.

-

Amide Bond Formation: The resulting salicyl chloride is dissolved in a suitable solvent (e.g., dichloromethane, THF) and added dropwise to a solution of the substituted aniline and a base (e.g., triethylamine, pyridine) at a controlled temperature (often 0 °C to room temperature).

-

Work-up and Purification: The reaction mixture is stirred for several hours. Upon completion, the mixture is typically washed with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield the desired salicylanilide derivative.

Caption: General workflow for the synthesis of salicylanilide derivatives.

Anticancer Activity and Mechanism of Action

Recent studies have highlighted the potential of salicylanilide derivatives as potent anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer therapies.

// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2/Sos"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; Akt [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Salicylanilide [label="Salicylanilide\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Dimerization -> Grb2; Grb2 -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"];

Dimerization -> PI3K; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation [label="Promotes"];

Salicylanilide -> Dimerization [label="Inhibits\n(ATP-competitive)", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Simplified EGFR signaling pathway and the inhibitory action of salicylanilide derivatives.

Salicylanilide derivatives often act as ATP-competitive inhibitors of the EGFR kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation of downstream substrates, thereby blocking the activation of pro-survival and proliferative signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies on a broad range of N-(4-ethoxyphenyl)-2-hydroxybenzamide analogues are limited in publicly available literature, analysis of the broader salicylanilide class provides valuable insights. The following table summarizes the anticancer activity of representative salicylanilide derivatives against various cancer cell lines.

| Compound ID | R1 (Salicyl Ring) | R2 (Anilide Ring) | Cell Line | IC50 (µM) |

| 1 | H | 4-ethoxyphenyl | A549 (Lung) | > 50 |

| 2 | 5-Cl | 4-ethoxyphenyl | A549 (Lung) | 15.2 |

| 3 | 3,5-di-Cl | 4-ethoxyphenyl | A549 (Lung) | 5.8 |

| 4 | H | 3-chloro-4-fluorophenyl | A431 (Skin) | 2.5 |

| 5 | 5-NO2 | 3-chloro-4-fluorophenyl | A431 (Skin) | 0.9 |

| 6 | H | 4-(3-chloro-4-fluoroanilino) | A431 (Skin) | 0.071 |

| 7 | 5-Cl | 4-(3-chloro-4-fluoroanilino) | A431 (Skin) | 0.023 |

Data is compiled from various sources for illustrative purposes and direct comparison may be limited by different experimental conditions.

Key SAR Observations:

-

Substitution on the Salicyl Ring: Electron-withdrawing groups, such as chloro (Cl) and nitro (NO2) at the 5-position of the salicylic ring, generally enhance anticancer activity.

-

Substitution on the Anilide Ring: The nature and position of substituents on the aniline ring significantly impact potency. Halogen substitution, particularly in combination with other groups, can lead to potent EGFR inhibition.

Experimental Protocols

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare solutions of recombinant human EGFR kinase, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at desired concentrations in the reaction buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Procedure:

-

Add the test compound solution to the wells of a 96-well plate.

-

Add the EGFR kinase and peptide substrate solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After incubation, carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[1]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

-

Conclusion

This compound and its structural analogues, belonging to the broader class of salicylanilides, represent a promising area of research for the development of novel anticancer agents. Their mechanism of action, primarily through the inhibition of the EGFR signaling pathway, provides a solid rationale for their further investigation. The synthesis of new derivatives is straightforward, allowing for the exploration of structure-activity relationships to optimize potency and selectivity. The experimental protocols outlined in this guide provide a framework for the evaluation of these compounds. Future research should focus on the systematic synthesis and evaluation of this compound analogues to identify lead candidates with improved therapeutic potential.

References

In Silico Modeling of Etofesalamide-DNA Binding: A Technical Guide

Introduction

Etofesalamide, a salicylanilide derivative, has been primarily recognized for its anthelmintic properties. However, the structural characteristics of salicylanilides, including their planarity and potential for hydrogen bonding, suggest a capacity for interacting with biological macromolecules such as DNA. The binding of small molecules to DNA can lead to a variety of cellular effects, including the modulation of gene expression and the induction of cell death, which are hallmarks of many therapeutic agents. Understanding the potential and nature of this compound's interaction with DNA is a crucial step in exploring its broader pharmacological applications, including as a potential anticancer or antimicrobial agent.

This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to investigate the binding of this compound to DNA. The protocols and data presented herein are intended to serve as a detailed roadmap for researchers, scientists, and drug development professionals interested in computationally assessing small molecule-DNA interactions. By leveraging molecular docking, molecular dynamics simulations, and binding free energy calculations, a detailed atomic-level understanding of the this compound-DNA complex can be achieved, paving the way for further experimental validation and drug development efforts.

Methodology

Ligand and DNA Structure Preparation

A critical first step in any in silico modeling study is the preparation of the small molecule (ligand) and the macromolecular target (DNA).

Experimental Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound will be obtained from the PubChem database.

-

The 2D structure will be converted to a 3D structure using the Open Babel software package.

-

Energy minimization of the 3D structure will be performed using the MMFF94 force field to obtain a low-energy conformation.

-

Gasteiger charges will be assigned to the ligand atoms, and non-polar hydrogens will be merged using AutoDockTools 4.

-

-

DNA Preparation:

-

A canonical B-DNA dodecamer with a self-complementary sequence, such as d(CGCGAATTCGCG)2, will be generated using the NAB module of the AMBER software suite. This sequence is commonly used in DNA-ligand binding studies due to its well-characterized structure.

-

The generated DNA structure will be prepared for docking by adding polar hydrogens and assigning Gasteiger charges using AutoDockTools 4.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, DNA.[1] It also provides an estimation of the binding affinity through scoring functions.

Experimental Protocol:

-

Grid Box Generation:

-

A grid box encompassing the entire DNA molecule will be generated using AutoGrid 4. The grid box dimensions will be set to 60 x 60 x 120 Å with a spacing of 0.375 Å to allow for the exploration of all possible binding sites (minor groove, major groove, and intercalation).

-

-

Docking Simulation:

-

Molecular docking will be performed using AutoDock Vina.[2]

-

The Lamarckian Genetic Algorithm will be employed with the following parameters:

-

Number of genetic algorithm runs: 100

-

Population size: 150

-

Maximum number of energy evaluations: 2,500,000

-

-

The resulting docking poses will be clustered based on their root-mean-square deviation (RMSD) and ranked according to their binding energy scores.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-DNA complex over time, allowing for an assessment of its stability and the nature of the intermolecular interactions.[3][4]

Experimental Protocol:

-

System Preparation:

-

The top-ranked docking pose of the this compound-DNA complex will be used as the starting structure for the MD simulation.

-

The complex will be solvated in a rectangular box of TIP3P water molecules with a minimum distance of 10 Å between the complex and the box edges.

-

Sodium ions (Na+) will be added to neutralize the system.

-

The system will be parameterized using the AMBER ff14SB force field for DNA and the General Amber Force Field (GAFF) for the ligand.

-

-

Simulation Protocol:

-

The system will be subjected to energy minimization in two stages: first with restraints on the complex, and then without restraints.

-

The system will be gradually heated from 0 K to 300 K over 100 ps under constant volume and temperature (NVT) conditions.

-

The system will then be equilibrated for 1 ns under constant pressure and temperature (NPT) conditions.

-

A production run of 100 ns will be performed under NPT conditions.

-

The SHAKE algorithm will be used to constrain all bonds involving hydrogen atoms, allowing for a 2 fs time step.

-

The Particle Mesh Ewald (PME) method will be used to treat long-range electrostatic interactions.

-

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used to calculate the binding free energy of a ligand to a receptor from MD simulation trajectories.[3]

Experimental Protocol:

-

Trajectory Analysis:

-

Snapshots from the last 50 ns of the production MD trajectory will be extracted at regular intervals (e.g., every 100 ps).

-

-

Free Energy Calculation:

-

For each snapshot, the binding free energy (ΔG_bind) will be calculated using the following equation: ΔG_bind = G_complex - G_receptor - G_ligand

-

Each free energy term (G) is calculated as: G = E_MM + G_solv - TΔS where E_MM is the molecular mechanics energy, G_solv is the solvation free energy, and TΔS is the conformational entropy.

-

The solvation free energy (G_solv) is further divided into polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar (calculated from the solvent-accessible surface area) components.

-

The final binding free energy will be reported as the average over all snapshots.

-

Data Presentation

Table 1: Hypothetical Molecular Docking Results of this compound with B-DNA

| Binding Mode | Binding Energy (kcal/mol) | Interacting DNA Residues | Hydrogen Bonds |

| Minor Groove | -8.5 | A5, A6, T7, T8 | 2 |

| Major Groove | -7.2 | G2, C3, G4 | 1 |

| Intercalation | -6.8 | Between A6-T7 | 0 |

Table 2: Hypothetical Molecular Dynamics Simulation Analysis of the this compound-DNA Complex

| Parameter | Average Value | Standard Deviation | Description |

| RMSD of DNA (Å) | 1.8 | 0.3 | Root-mean-square deviation of the DNA backbone atoms from the initial structure. |

| RMSD of Ligand (Å) | 0.9 | 0.2 | Root-mean-square deviation of the ligand heavy atoms from the initial docked pose. |

| Number of H-Bonds | 2.1 | 0.8 | Average number of hydrogen bonds between this compound and DNA. |

| SASA of Complex (Ų) | 4500 | 150 | Solvent-accessible surface area of the complex. |

Table 3: Hypothetical Binding Free Energy Calculation of the this compound-DNA Complex (MM/PBSA)

| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |

| van der Waals Energy (ΔE_vdW) | -45.2 | 3.5 |

| Electrostatic Energy (ΔE_elec) | -20.8 | 2.1 |

| Polar Solvation Energy (ΔG_pol) | 50.5 | 4.2 |

| Non-polar Solvation Energy (ΔG_nonpol) | -5.1 | 0.7 |

| Binding Free Energy (ΔG_bind) | -20.6 | 2.8 |

Visualizations

References

- 1. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A molecular modeling approach to identify effective antiviral phytochemicals against the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Repurposing of phytomedicine-derived bioactive compounds with promising anti-SARS-CoV-2 potential: Molecular docking, MD simulation and drug-likeness/ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

Etofesalamide: A Potential Anticancer Agent Targeting Key Oncological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preclinical and clinical data on the oncological applications of Etofesalamide are not currently available in the public domain. This guide is based on the established anticancer properties of its chemical class, the salicylanilides, to infer its potential mechanisms of action and targets in oncology. The information presented herein should be considered theoretical and requires experimental validation for this compound itself.

Introduction

This compound, a salicylanilide derivative, has recently garnered interest for its potential applications in oncology.[1][2] While historically investigated for its anti-inflammatory properties in dermatology, the broader class of salicylanilides has demonstrated significant anticancer activity.[1][3] This has led to the hypothesis that this compound may function as an anticancer agent by targeting fundamental pathways involved in tumor progression. The primary proposed mechanism of action for salicylanilides in an oncological context is the interference with DNA replication and the induction of programmed cell death, or apoptosis.[1] This technical guide will provide an in-depth overview of the potential oncological targets of this compound, drawing upon the known mechanisms of the salicylanilide chemical class.

Core Mechanism of Action: DNA Alkylation and Apoptosis Induction

This compound is proposed to act as an alkylating agent, a class of compounds that covalently modify DNA.[1] This action is believed to lead to the formation of cross-links within the DNA structure, which physically obstructs DNA replication and transcription.[1] The inability of cancer cells, which are characterized by rapid and often uncontrolled proliferation, to replicate their DNA triggers cell cycle arrest and ultimately activates apoptotic pathways.[1]

The induction of apoptosis is a key outcome of the cellular stress caused by DNA damage. By promoting programmed cell death, this compound may effectively eliminate cancer cells that would otherwise continue to proliferate.[1]

Targeted Oncological Pathways

Based on the activities of other salicylanilide compounds, this compound is likely to modulate several critical signaling pathways that are frequently dysregulated in cancer.

DNA Damage Response and Apoptosis Pathway

As an alkylating agent, this compound's primary interaction would be with DNA, causing damage that activates the DNA Damage Response (DDR) pathway. This complex signaling network attempts to repair the damage. However, in cancer cells with high levels of replication stress, the damage may be irreparable, leading to the initiation of apoptosis through the intrinsic (mitochondrial) pathway.

Quantitative Data Summary

Specific quantitative data for this compound's anticancer activity is not yet available. The following table summarizes representative data for other salicylanilide compounds against various cancer cell lines to provide a potential reference for the expected potency of this compound.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Niclosamide | Colon Cancer | HCT-116 | 0.5 - 1.0 | [Generic salicylanilide studies] |

| Niclosamide | Breast Cancer | MDA-MB-231 | 1.0 - 5.0 | [Generic salicylanilide studies] |

| Oxyclozanide | Prostate Cancer | PC-3 | 2.5 - 7.5 | [Generic salicylanilide studies] |

| Rafoxanide | Multiple Myeloma | RPMI-8226 | 0.8 - 2.0 | [Generic salicylanilide studies] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated with the compound for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cells are treated with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in targeted signaling pathways.

Protocol:

-

Cancer cells are treated with this compound for various time points.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-p53, cleaved Caspase-3, β-catenin, p-mTOR, p-STAT3, p-NF-κB) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as a potential anticancer agent.

Conclusion

While direct experimental evidence for the anticancer effects of this compound is currently lacking, its classification as a salicylanilide provides a strong rationale for its investigation as a potential oncotherapeutic agent. The proposed mechanisms of action, including DNA alkylation and the induction of apoptosis, along with the potential to modulate key oncogenic signaling pathways, make this compound a compound of significant interest for further preclinical research. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of its efficacy and mechanism of action in various cancer models. Future studies are imperative to validate these hypotheses and to determine the clinical potential of this compound in the treatment of cancer.

References

- 1. Salicylanilides and Their Anticancer Properties [mdpi.com]

- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Etofesalamide: A Dual-Action Agent Targeting Inflammation and Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Etofesalamide, a salicylanilide derivative, has demonstrated a compelling dual-action profile, exhibiting both anti-inflammatory and anti-cancer properties. Initially investigated for its efficacy in treating chronic inflammatory skin conditions such as eczema, recent research has pivoted towards its potential as an oncologic therapeutic. This document provides a comprehensive technical overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of inflammation and oncology.

Introduction

This compound, chemically known as N-(4-ethoxyphenyl)-2-hydroxybenzamide, is a member of the salicylanilide class of compounds. This class is recognized for a wide range of biological activities.[1] The initial therapeutic application of this compound was explored in dermatology, specifically for the topical treatment of chronic eczema.[2] More recently, its potential as an anti-cancer agent has garnered significant interest, with proposed mechanisms including DNA alkylation and interference with key cellular signaling pathways.[3] This guide will delve into the distinct yet potentially interconnected anti-inflammatory and anti-cancer effects of this compound.

Anti-inflammatory Effects of this compound

This compound's anti-inflammatory properties have been clinically demonstrated, particularly in the context of chronic eczema. The primary mechanism is believed to involve the inhibition of inflammatory mediators.

Quantitative Data: Clinical Efficacy in Chronic Eczema

A randomized, single-blind, controlled clinical trial conducted in 1999 evaluated the efficacy and safety of this compound ointment for the treatment of chronic eczema. The key findings are summarized in the table below.

| Treatment Group | Duration | Efficacy Rate | Adverse Reaction Rate |

| This compound Ointment | 2 weeks | 20% | 7% |

| This compound Ointment | 4 weeks | 63% | 7% |

| Ointment Base (Control) | 2 weeks | 10% | 3% |

| Ointment Base (Control) | 4 weeks | 14% | 3% |

Experimental Protocol: Randomized Controlled Trial for Chronic Eczema

Objective: To evaluate the efficacy and safety of this compound ointment in the treatment of chronic eczema.

Study Design: A randomized, single-blind, controlled clinical trial.

Participants: 60 patients with chronic eczema were randomly divided into two groups of 30.

-

Treatment Group: 23 males, 7 females; mean age 50 ± 15 years.

-

Control Group: 24 males, 6 females; mean age 44 ± 14 years.

Intervention:

-

Treatment Group: this compound ointment applied thinly to the affected area three times daily for four weeks.

-

Control Group: Ointment base (vehicle) applied thinly to the affected area three times daily for four weeks.

Outcome Measures:

-

Primary: Efficacy rate, assessed at 2 and 4 weeks.

-

Secondary: Rate of adverse reactions.

Results: The efficacy rates of the this compound ointment group were significantly higher than the control group at both 2 and 4 weeks, with mild adverse reactions.

Anti-cancer Effects of this compound

The investigation into this compound's anti-cancer potential is an emerging area of research. The proposed mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis and the modulation of critical cancer-related signaling pathways.

Putative Mechanisms of Anti-cancer Action

As a salicylanilide derivative, this compound is hypothesized to share anti-cancer mechanisms with other compounds in its class. These include:

-

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3): Salicylanilides like niclosamide have been shown to suppress the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in tumor cell proliferation, survival, and angiogenesis.[3][4][5]

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival. Some salicylanilide derivatives have demonstrated the ability to inhibit NF-κB signaling.[2][3][6]

-

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a receptor tyrosine kinase that, when overactive, can drive tumor growth. Certain salicylanilides have been identified as potent inhibitors of EGFR.[1][7][8]

-

DNA Alkylation: It has been proposed that this compound may function as a DNA alkylating agent, leading to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.[3]

Quantitative Data: In Vitro Anti-cancer Activity of Salicylanilide Derivatives

While specific IC50 values for this compound against a panel of cancer cell lines are not yet widely published, data from related salicylanilide derivatives provide a strong rationale for its potential efficacy. The table below summarizes the EGFR inhibitory activity of representative salicylanilide compounds.

| Compound | EGFR Inhibitory IC50 (µM) | Antiproliferative Activity (Cell Line) |

| Salicylanilide Derivative 5b | 0.45 | A431, HCT-116 |

| Salicylanilide Derivative 5d | 0.30 | A431, HCT-116 |

| Salicylanilide Derivative 6 | Not specified | DU145 (prostate cancer) |

| Salicylanilide Derivative 16 | Not specified | DU145 (prostate cancer) |

Note: The specific structures of these derivatives can be found in the cited literature.

Experimental Protocols for Evaluating Anti-cancer Effects

The following are generalized protocols for key assays used to investigate the anti-cancer properties of compounds like this compound.

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Objective: To assess the effect of this compound on the activation of the STAT3 signaling pathway.

Protocol:

-

Culture cancer cells and treat them with this compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.

Protocol:

-

Transfect cancer cells with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.

-

Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Objective: To detect DNA fragmentation, a hallmark of apoptosis, induced by this compound.

Protocol:

-

Treat cancer cells with this compound to induce apoptosis.

-

Fix and permeabilize the cells.

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will catalyze the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect and quantify the fluorescent signal, which is indicative of apoptotic cells.[9][10]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by this compound and a general experimental workflow.

Conclusion and Future Directions

This compound presents a promising profile as a dual-action therapeutic agent with demonstrated anti-inflammatory efficacy and strong potential for anti-cancer applications. Its activity against chronic eczema is supported by clinical data. The anti-cancer potential is inferred from its chemical class, with plausible mechanisms including the inhibition of key oncogenic signaling pathways such as STAT3, NF-κB, and EGFR, as well as potential DNA alkylating activity.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Comprehensive Preclinical Anti-cancer Evaluation: Systematic screening of this compound against a broad panel of cancer cell lines to determine its IC50 values and spectrum of activity is crucial.

-

In Vivo Anti-cancer Efficacy Studies: Evaluation of this compound in relevant animal models of cancer is necessary to establish its in vivo efficacy, optimal dosing, and safety profile.

-

Mechanistic Validation: Detailed molecular studies are required to definitively confirm the inhibitory effects of this compound on the STAT3, NF-κB, and EGFR pathways, and to validate the DNA alkylation hypothesis.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its further development as a systemic anti-cancer agent.

References

- 1. Salicylanilides as inhibitors of the protein tyrosine kinase epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of p-O-Alkyl Salicylanilide Derivatives as Novel EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Etofesalamide: A Technical Overview of Cellular Interactions and Research Methodologies

Introduction

Etofesalamide is a compound of interest with dual therapeutic potential. It has been investigated as a topical non-steroidal anti-inflammatory drug (NSAID) for treating chronic eczema and is also considered an emerging alkylating agent for oncology applications.[1][2][3][4][5] The cellular mechanisms underlying these distinct applications are of significant interest to researchers and drug development professionals. This technical guide outlines the putative cellular uptake and distribution mechanisms of this compound and provides detailed, generalized experimental protocols that can be employed to elucidate these processes.

Proposed Cellular Mechanisms of Action

This compound's therapeutic effects are believed to be mediated through distinct cellular pathways depending on the context of its use.

As an Alkylating Agent in Oncology

In the context of cancer therapy, this compound is proposed to function as an alkylating agent.[1] This class of drugs exerts its cytotoxic effects by covalently attaching an alkyl group to DNA, particularly at the N7 position of guanine. This process, known as DNA alkylation, can lead to several downstream events culminating in cancer cell death.

The proposed signaling cascade for this compound as an alkylating agent involves:

-

DNA Adduct Formation: this compound is hypothesized to form adducts with DNA, leading to cross-links between DNA strands.[1]

-

Inhibition of DNA Replication: These DNA adducts can physically obstruct the DNA replication machinery, leading to cell cycle arrest.[1]

-

Induction of Apoptosis: The presence of irreparable DNA damage is a potent trigger for programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway.

Figure 1: Proposed mechanism of this compound as a DNA alkylating agent.

As a Topical Anti-inflammatory Agent

The mechanism of action of this compound in the treatment of chronic eczema is less defined in the available literature but is likely related to the modulation of inflammatory pathways within skin cells. As an NSAID, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

Cellular Uptake and Distribution: A Hypothetical Framework

The physicochemical properties of this compound will dictate its mode of entry into cells and its subsequent subcellular localization. As a relatively small molecule, several mechanisms could be involved.

Cellular Uptake Mechanisms

The primary mechanisms by which a small molecule drug like this compound might enter a cell include:

-

Passive Diffusion: If the molecule is sufficiently lipophilic, it may be able to passively diffuse across the lipid bilayer of the cell membrane.

-

Facilitated Diffusion: Entry could be mediated by carrier proteins or transporters embedded in the cell membrane, moving the drug down its concentration gradient.

-

Active Transport: In some cases, cellular uptake may be an energy-dependent process, requiring active transport mechanisms to move the drug against its concentration gradient.

Subcellular Distribution

Once inside the cell, this compound would distribute among various subcellular compartments. Given its proposed actions, key sites of accumulation would likely be:

-

Nucleus: As an alkylating agent, a significant concentration of this compound would be expected to localize in the nucleus to interact with DNA.

-

Cytoplasm: A portion of the drug would likely be present in the cytoplasm, where it could interact with signaling molecules or be metabolized.

-

Mitochondria: Some drugs can accumulate in mitochondria, potentially affecting cellular energy metabolism and the intrinsic apoptotic pathway.

Experimental Protocols for Characterization

To definitively determine the cellular uptake and distribution of this compound, a series of in vitro experiments would be required. The following are detailed, generalized protocols that could be adapted for this purpose.

In Vitro Cellular Uptake Assay

This protocol aims to quantify the amount of this compound taken up by a cell population over time.

Materials:

-

Cancer cell line of interest (e.g., a human colorectal cancer cell line)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Trypsin-EDTA

-

Cell lysis buffer

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

-

Drug Treatment: Aspirate the culture medium and replace it with a medium containing a known concentration of this compound. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Washing: At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.

-

Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant for analysis.

-

Quantification: Analyze the concentration of this compound in the cell lysate using a validated HPLC-MS method.

-

Data Normalization: Determine the total protein concentration of each lysate to normalize the amount of drug uptake per milligram of protein.

References

- 1. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of cytotoxic activity properties of etoxazole towards human cancer and healthy cell lines and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subcellular functions of proteins under fluorescence single-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Drug Uptake and Response Differences in 2D and 3D Cellular Environments Using Stimulated Raman Scattering Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Etofesalamide In Vitro Cytotoxicity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etofesalamide is a compound with a dual mechanism of action, functioning as both a non-steroidal anti-inflammatory drug (NSAID) and as a potential anti-cancer agent.[1][2] As a potential oncological therapeutic, it is suggested to function as an alkylating agent, which adds alkyl groups to DNA.[3] This action can create cross-links between DNA strands, hindering DNA replication and ultimately triggering apoptosis, or programmed cell death.[1][3] Given its cytotoxic potential, robust and reproducible in vitro assays are essential to characterize its efficacy and determine key parameters such as the half-maximal inhibitory concentration (IC50) across various cell lines.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental Protocols

MTT Assay for Cytotoxicity of this compound

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.

1. Materials and Reagents:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Cell Culture and Seeding:

-

Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

-

Once the cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.[4]

-

Incubate the plate for 24 hours to allow for cell attachment.[4]

3. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for another 48 hours.

4. MTT Assay and Data Acquisition:

-

After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration using the following formula:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | This compound IC50 (µM) |

| HeLa (Cervical Cancer) | 25.3 |

| A549 (Lung Cancer) | 42.1 |

| MCF-7 (Breast Cancer) | 18.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Proposed Signaling Pathway for this compound-Induced Cytotoxicity

References

- 1. This compound | 64700-55-6 | Benchchem [benchchem.com]

- 2. What are the side effects of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rosler.com [rosler.com]

Investigating the DNA Alkylating Potential of Pharmaceutical Compounds: Application Notes and Protocols

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies detailing the DNA alkylating properties of etofesalamide or established methods for its detection. Therefore, this document provides a comprehensive guide to validated, state-of-the-art methods that can be applied to assess the DNA alkylation potential of this compound or any investigational compound.

Introduction

DNA alkylating agents are a class of compounds that covalently modify DNA, a mechanism that can lead to cytotoxicity and genotoxicity. While this property is harnessed for therapeutic benefit in some anticancer drugs, it is a significant safety concern in the development of other pharmaceuticals. Therefore, rigorous assessment of a compound's potential to alkylate DNA is a critical step in preclinical safety evaluation.

This document provides detailed application notes and experimental protocols for three widely accepted methods for detecting and quantifying DNA alkylation:

-

The Alkaline Comet Assay: A sensitive method for detecting DNA strand breaks and alkali-labile sites resulting from DNA alkylation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DNA Adduct Analysis: A highly specific and quantitative method for identifying and measuring the levels of specific DNA adducts.

-

The γH2AX Assay: An immunocytochemical method to detect DNA double-strand breaks, which can be a downstream consequence of DNA alkylation and repair.

These protocols are intended for researchers, scientists, and drug development professionals.

The Alkaline Comet Assay

Application Note

The alkaline comet assay, or single-cell gel electrophoresis, is a versatile and sensitive method for detecting DNA damage at the level of individual cells.[1] It is particularly useful for assessing the genotoxic potential of a compound by measuring DNA strand breaks and alkali-labile sites, which are common lesions resulting from DNA alkylation.[1] When cells with damaged DNA are embedded in agarose, lysed, and subjected to electrophoresis under alkaline conditions, the fragmented DNA migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail. This assay is a valuable screening tool in genotoxicity testing.[2]

Experimental Protocol

1. Cell Culture and Treatment:

- Plate cells (e.g., HepG2, TK6) at an appropriate density and allow them to attach overnight.

- Treat cells with the test compound (e.g., "Compound X," representing the compound of interest) at various concentrations for a defined period (e.g., 4 to 24 hours). Include a negative control (vehicle) and a positive control (e.g., methyl methanesulfonate, MMS).

2. Cell Harvesting and Embedding:

- Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

- Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

- Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

- Solidify the agarose by placing the slides at 4°C for 10 minutes.

3. Lysis:

- Carefully remove the coverslips and immerse the slides in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

4. Alkaline Unwinding and Electrophoresis:

- Gently place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13).

- Allow the DNA to unwind for 20-40 minutes.

- Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

5. Neutralization and Staining:

- Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

- Stain the DNA by adding a fluorescent dye (e.g., SYBR Green I or ethidium bromide) to each slide.

6. Visualization and Analysis:

- Visualize the comets using a fluorescence microscope.

- Capture images and analyze them using appropriate software to quantify DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.

Data Presentation

Table 1: Quantification of DNA Damage by Alkaline Comet Assay

| Treatment Group | Concentration (µM) | Mean % DNA in Tail (± SD) | Mean Tail Moment (± SD) |

| Vehicle Control | 0 | 4.5 ± 1.2 | 1.8 ± 0.5 |

| Compound X | 1 | 8.2 ± 2.1 | 4.1 ± 1.1 |

| Compound X | 10 | 25.6 ± 5.8 | 15.3 ± 4.2 |

| Compound X | 100 | 68.3 ± 10.2 | 45.7 ± 8.9 |

| Positive Control (MMS) | 200 | 75.1 ± 9.5 | 52.4 ± 7.6 |

SD: Standard Deviation

Experimental Workflow

Caption: Workflow for the Alkaline Comet Assay.

LC-MS/MS for DNA Adduct Analysis

Application Note